molecular formula C17H23ClO4 B1671716 R-(+)-Etomoxir CAS No. 124083-20-1

R-(+)-Etomoxir

Cat. No. B1671716
M. Wt: 326.8 g/mol
InChI Key: DZLOHEOHWICNIL-QGZVFWFLSA-N
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Description

CPT1 inhibitor. Inhibits β-oxidation in mitochondria (IC50 values are 0.1, 1 and 10 μM for human, guinea pig and rat hepatocytes respectively). Putative antidiabetic agent.
Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1) on the outer face of the inner mitochondrial membrane. This prevents the formation of acyl carnitines, a step that is necessary for the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria. This step is essential to the production of ATP from fatty acid oxidation. Etomoxir has also been identified as a direct agonist of PPARα.

Scientific Research Applications

Inhibition of Fatty Acid Oxidation

Etomoxir (ETO) is primarily known for its ability to inhibit fatty acid oxidation. It achieves this by irreversibly inhibiting carnitine palmitoyl-transferase 1a (CPT1a), an enzyme crucial in this metabolic process. This action has been studied in various contexts, including its effects on rapidly proliferating T cells and its impact on oxidative metabolism. For instance, ETO is shown to moderately affect T cell proliferation without significantly influencing memory differentiation. However, it markedly affects oxidative metabolism, primarily dependent on glutamine rather than fatty acid oxidation (O’Connor et al., 2018).

Impact on Protein Expression

Etomoxir has been observed to induce the expression of specific proteins in certain contexts. For example, its administration in rats led to the expression of adipose differentiation-related protein (ADRP) in the liver, a novel finding as ADRP was previously thought to be adipocyte-specific. This induction correlated with histopathological evidence of lipid accumulation in the liver, suggesting a potential relationship between etomoxir-induced ADRP expression and lipid accumulation (Steiner et al., 1996).

Stereospecific Inhibition Effects

The specific enantiomers of etomoxir, particularly the R-enantiomer, have been studied for their effects on inhibiting fatty acid and cholesterol synthesis in rat hepatocytes. The R-enantiomer of etomoxir is esterified more readily to its CoA-ester than the S-enantiomer. Both enantiomers, however, are potent inhibitors of fatty acid and cholesterol synthesis, indicating that the inhibition of these biosynthetic pathways is not coupled to the inhibition of fatty acid oxidation (Agius et al., 1991).

Cardiac Applications

Etomoxir has been studied in the context of heart function and pathology. For example, it has been shown to modify sarcoplasmic reticulum gene expression in pressure overload cardiac hypertrophy. Etomoxir treatment prevented the decrease in mRNA levels for sarcoplasmic reticulum Ca2+ATPase (SERCA2) and other related proteins in hypertrophied hearts, suggesting its potential role in preventing the transition of cardiac hypertrophy into heart failure (Zarain-Herzberg et al., 1996).

Effects on Cellular Stress Responses

Research has indicated that etomoxir can induce cellular stress responses, such as the activation of nuclear factor-kappaB (NF-kappaB) and the alteration of gene expression related to oxidative stress and mitochondrial function. For instance, etomoxir administration in mice led to a decrease in mRNA expression of acyl-CoA oxidase (involved in beta-oxidation) and an increase in mRNA expression of enzymes related to oxidative stress, thereby suggesting a link between etomoxir treatment, increased cellular oxidative stress, and NF-kappaB activation (Cabrero et al., 2003).

Impact on Metabolic Pathways

Etomoxir's impact extends to various metabolic pathways, including influencing the peroxisome proliferator-activated receptor alpha (PPARalpha) pathway. In studies involving skeletal muscle cells, etomoxir treatment resulted in a down-regulation of PPARalpha mRNA expression and affected the mRNA levels of most PPARalpha target genes, indicating its influence on complex metabolic regulatory pathways (Cabrero et al., 2002).

Therapeutic Potential in Cancer

In the context of prostate cancer, etomoxir has shown potential as a therapeutic target. Its role as an irreversible inhibitor of carnitine palmitoyltransferase (CPT1) and its impact on β oxidation in mitochondria have been linked to decreased viability in prostate cancer cells and reduced tumor growth in animal models. This underscores the therapeutic potential of targeting lipid catabolism in cancer treatment (Schlaepfer et al., 2014).

properties

IUPAC Name

ethyl (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOHEOHWICNIL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025772
Record name Ethyl (+)-(R)-2-(6-(p-chlorophenoxy)hexyl)glycidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R-(+)-Etomoxir

CAS RN

124083-20-1
Record name Etomoxir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124083-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etomoxir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124083201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (+)-(R)-2-(6-(p-chlorophenoxy)hexyl)glycidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, ethyl ester, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETOMOXIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSB3DD2XP6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
B Raud, DG Roy, AS Divakaruni, TN Tarasenko… - Cell metabolism, 2018 - cell.com
T cell subsets including effector (T eff ), regulatory (T reg ), and memory (T mem ) cells are characterized by distinct metabolic profiles that influence their differentiation and function. …
Number of citations: 286 www.cell.com
TD Spurway, CI Pogson, HSA Sherratt, L Agius - FEBS letters, 1997 - Elsevier
… We confirmed that only R-etomoxir inhibited ketogenesis (Table 3). Surprisingly however, both enantiomers lowered the d-3-hydroxybutyrate/acetoacetate ratio indicating that this is not …
Number of citations: 19 www.sciencedirect.com
L Agius, M Peak, HSA Sherratt - Biochemical pharmacology, 1991 - Elsevier
… In human and in guinea pig hepatocytes the inhibition of /l-oxidation by R-etomoxir was associated with an increase in the esterification of palmitate but in rat hepatocytes R-etomoxir …
Number of citations: 24 www.sciencedirect.com
L Agius, EJ Meredith, HSA Sherratt - Biochemical pharmacology, 1991 - Elsevier
… Further, the R- and S-enantiomers inhibited equally yet R-etomoxir-CoA was formed more readily than S-etomoxir-CoA by acyl-CoA synthetase. The supply of NADPH required for fatty …
Number of citations: 37 www.sciencedirect.com
CC Qiu, AE Atencio, S Gallucci - Immunopharmacology and …, 2019 - Taylor & Francis
Objective: Dendritic cells (DCs) are important players in immunity against pathogens, but overactive DCs have been implicated in autoimmune diseases, like lupus, in which a paucity of …
Number of citations: 13 www.tandfonline.com
K Prasad, H Estermann, CP Chen, O Repic… - Tetrahedron …, 1990 - Elsevier
Asymmetrization of 2-substituted Glycerols: Syntheses of R-Etomoxir and R-Palmoxirate … Formal syntheses of R-etomoxir and R-palmoxirate are described utilizing 6a and 6b as key …
Number of citations: 27 www.sciencedirect.com
S Jew, E Roh, E Baek, L Mireille, H Kim, B Jeong… - Tetrahedron …, 2000 - Elsevier
Asymmetric synthesis of (R)-(+)-etomoxir via enzymatic resolution - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF …
Number of citations: 12 www.sciencedirect.com
R Scott, BT Golding - Arkivoc, 2004 - arkat-usa.org
A generally applicable synthesis has been developed for 2-substituted oxirane-2-carboxylic esters, which have attracted interest as inhibitors of carnitine palmitoyltransferase-1 (CPT-1) …
Number of citations: 2 www.arkat-usa.org
CL Merrill - 2002 - search.proquest.com
Etomoxir (ET) is a member of a family of substituted 2-oxirane-carboxylic acids that inhibit mitochondrial long-chain fatty acid β-oxidation (FAO), ketogenesis and gluconeogenesis. …
Number of citations: 3 search.proquest.com
L Berod - escholarship.org
T cell subsets including effector (Teff), regulatory (Treg) and memory (Tmem) cells are characterized by distinct metabolic profiles that influence their differentiation and function. …
Number of citations: 0 escholarship.org

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